molecular formula C17H14N6O B5712225 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5712225
M. Wt: 318.33 g/mol
InChI Key: VFDSRLXUKVIVEZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as HBIH, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields. HBIH is a hydrazone derivative of 3-hydroxybenzaldehyde and 8-methyl-5H-[1,2,4]triazino[5,6-b]indole, and it has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS and lipid peroxidation, both of which are implicated in various diseases. This compound has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone possesses several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the laboratory. It also possesses potent biological activities, which make it a potential candidate for drug development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity needs to be further investigated.

Future Directions

There are several future directions for research on 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity.

Synthesis Methods

The synthesis of 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the condensation reaction between 3-hydroxybenzaldehyde and 8-methyl-5H-[1,2,4]triazino[5,6-b]indole hydrazine. The reaction is carried out in the presence of an acid catalyst and under reflux conditions. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antioxidant, anticancer, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-10-5-6-14-13(7-10)15-16(19-14)20-17(23-21-15)22-18-9-11-3-2-4-12(24)8-11/h2-9,24H,1H3,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDSRLXUKVIVEZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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